molecular formula C7H10N2 B3058594 3-Ethylpyridin-4-amine CAS No. 90345-17-8

3-Ethylpyridin-4-amine

Cat. No.: B3058594
CAS No.: 90345-17-8
M. Wt: 122.17 g/mol
InChI Key: ODKNKXQVRUFTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethylpyridin-4-amine is a pyridine derivative characterized by an ethyl (-CH₂CH₃) substituent at the 3-position and an amine (-NH₂) group at the 4-position of the pyridine ring. Its molecular formula is C₇H₁₀N₂, with a molecular weight of 122.17 g/mol.

Properties

CAS No.

90345-17-8

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

3-ethylpyridin-4-amine

InChI

InChI=1S/C7H10N2/c1-2-6-5-9-4-3-7(6)8/h3-5H,2H2,1H3,(H2,8,9)

InChI Key

ODKNKXQVRUFTPT-UHFFFAOYSA-N

SMILES

CCC1=C(C=CN=C1)N

Canonical SMILES

CCC1=C(C=CN=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below compares 3-Ethylpyridin-4-amine with structurally related pyridine derivatives, highlighting key substituents, positions, and molecular properties:

Compound Name Substituents Position(s) Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Ethyl (-CH₂CH₃), amine (-NH₂) 3, 4 C₇H₁₀N₂ 122.17 Non-polar ethyl group enhances lipophilicity
3-Ethoxypyridin-4-amine Ethoxy (-OCH₂CH₃), amine (-NH₂) 3, 4 C₇H₁₀N₂O 138.17 Polar ethoxy group increases solubility in organic solvents
4-Chloro-5-methoxypyridin-3-amine Chloro (-Cl), methoxy (-OCH₃) 4, 5, 3 C₆H₇ClN₂O 158.59 Electron-withdrawing Cl and OCH₃ modulate reactivity
2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine Chloro (-Cl), trimethylsilyl ethynyl (-C≡C-Si(CH₃)₃) 2, 3, 4 C₁₁H₁₄ClN₂Si 249.85 Bulky silyl group sterically hinders interactions
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine Fluoropyridinyl, fused pyrido-pyrimidine Multiple C₁₄H₁₀FN₅ 267.26 Extended aromatic system for kinase inhibition

Physicochemical Properties

  • Lipophilicity : The ethyl group in This compound increases hydrophobicity (logP ~1.2 estimated) compared to the ethoxy analog (logP ~0.8), which has a polar oxygen atom . Chloro and methoxy substituents further reduce lipophilicity (e.g., 4-Chloro-5-methoxypyridin-3-amine, logP ~1.5) due to mixed electronic effects .
  • Solubility: While solubility data for this compound is unreported, its hydrochloride salt (listed in ) suggests improved aqueous solubility via salt formation. 3-Ethoxypyridin-4-amine is provided as a 10 mM solution, likely in DMSO or ethanol .

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